molecular formula C9H10BrNO3 B578077 2-Bromo-4-nitro-1-propoxybenzene CAS No. 1352318-25-2

2-Bromo-4-nitro-1-propoxybenzene

Cat. No. B578077
M. Wt: 260.087
InChI Key: PUDSNKROJBEMKJ-UHFFFAOYSA-N
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Description

“2-Bromo-4-nitro-1-propoxybenzene” is a chemical compound with the molecular formula C9H10BrNO3 . It is used in various industrial applications .

Scientific Research Applications

Synthesis of Nitrobenzene Derivatives:

  • 2-Bromo-4-nitro-1-propoxybenzene is structurally related to compounds used as intermediates in the synthesis of medicinal and pharmaceutical agents, organic dyes, and electroluminescent materials. For instance, 1-Bromo-2,4-dinitrobenzene, a compound with a similar structure, is synthesized from bromobenzene through nitration in water, achieving a high yield and product purity exceeding 99% (Jiaming Xuan et al., 2010).

Chemical Reactions and Catalysts:

  • Research has demonstrated that compounds like 1-Bromo-4-nitrobenzene can react in specific ionic liquids differently compared to conventional solvents, suggesting unique reactivity and potential for specific chemical syntheses (S. Ernst et al., 2013).
  • Additionally, compounds structurally related to 2-Bromo-4-nitro-1-propoxybenzene have been used in catalytic applications such as the Suzuki–Miyaura cross-coupling reaction, demonstrating the potential of these compounds in facilitating complex chemical reactions (T. Zell et al., 2012).

Material Science and Polymer Chemistry Applications

Polymer Solar Cells Enhancement:

  • Derivatives similar to 2-Bromo-4-nitro-1-propoxybenzene, like 1-Bromo-4-Nitrobenzene, have been used to enhance the performance of polymer solar cells by forming charge transfer complexes, significantly improving the electron transfer process. The addition of such compounds to the active layer of polymer solar cells has shown to increase power conversion efficiency by more than 57% compared to reference cells, indicating their importance in the field of renewable energy (G. Fu et al., 2015).

Polymer and Dye Synthesis:

  • The compound's structural analogs have been used in the synthesis of a variety of polymers and dyes. For example, a facile approach to synthesize substituted dibenzofulvenes, which are precursors to pi-stacked poly(dibenzofulvene)s, has utilized compounds with similar functional groups. This synthesis method has been praised for its simplicity and high tolerance for various functional groups, indicating the versatility of these compounds in polymer chemistry (M. Wong & L. Leung, 2010).

properties

IUPAC Name

2-bromo-4-nitro-1-propoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c1-2-5-14-9-4-3-7(11(12)13)6-8(9)10/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUDSNKROJBEMKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80718318
Record name 2-Bromo-4-nitro-1-propoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-nitro-1-propoxybenzene

CAS RN

1352318-25-2
Record name 2-Bromo-4-nitro-1-propoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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